Boc-L-thiocitrulline-otbu Boc-L-thiocitrulline-otbu
Brand Name: Vulcanchem
CAS No.: 133565-49-8
VCID: VC21541695
InChI: InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C
Molecular Formula: C15H29N3O4S
Molecular Weight: 347.5 g/mol

Boc-L-thiocitrulline-otbu

CAS No.: 133565-49-8

Cat. No.: VC21541695

Molecular Formula: C15H29N3O4S

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-thiocitrulline-otbu - 133565-49-8

Specification

CAS No. 133565-49-8
Molecular Formula C15H29N3O4S
Molecular Weight 347.5 g/mol
IUPAC Name tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Standard InChI InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1
Standard InChI Key BZCHKHCGOVKYIY-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CCCNC(=S)N)NC(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Boc-L-thiocitrulline-otbu is formally known by its IUPAC name tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate . It is registered with CAS number 133565-49-8 and possesses several synonyms used in scientific literature and commercial catalogues . The condensed representation of this compound is sometimes denoted as Boc-Orn(CSNH2)-OtBu, indicating its derivation from the amino acid ornithine with specific protecting groups and functional modifications .

In chemical databases, this compound is catalogued with various identifiers including PubChem CID 7019684, DSSTox Substance ID DTXSID20427154, and Wikidata identifier Q82239868 . These standardized identifiers facilitate accurate referencing in scientific literature and chemical databases.

Structural Characteristics

The molecular structure of Boc-L-thiocitrulline-otbu represents a modified amino acid with several key structural features:

  • A central L-ornithine backbone with S-configuration at the alpha carbon

  • An N-terminal Boc (tert-butyloxycarbonyl) protecting group

  • A C-terminal tert-butyl ester protecting group

  • A terminal thiourea group (-NH-CS-NH₂) on the side chain

The molecular formula is C₁₅H₂₉N₃O₄S with a calculated molecular weight of 347.5 g/mol . The compound contains three nitrogen atoms, four oxygen atoms, and one sulfur atom within its structure. The thiourea group is a critical functional component that contributes to the compound's biological activity, particularly its ability to interact with heme-containing proteins .

Physical and Chemical Properties

Chemical Properties

The chemical behavior of Boc-L-thiocitrulline-otbu is influenced by its functional groups and stereochemistry. Key chemical properties include:

PropertyValueReference
Molecular Weight347.479 g/mol
Polar Surface Area (PSA)142.80000
LogP3.15080
Storage Temperature-15°C to -20°C

The presence of the thiourea group (-NH-CS-NH₂) confers unique chemical properties, including the ability to interact with metal centers such as the heme iron in nitric oxide synthase enzymes . The compound also possesses protected amino and carboxyl groups, which influence its solubility and reactivity profiles.

Synthesis and Related Compounds

Related Compounds

Boc-L-thiocitrulline-otbu belongs to a family of L-thiocitrulline derivatives that have been synthesized and studied for their inhibitory effects on nitric oxide synthase . The parent compound, L-thiocitrulline (gamma-thioureido-L-norvaline), has been more extensively studied and documented in scientific literature as a potent, stereospecific inhibitor of various nitric oxide synthase isoforms .

The relationship between Boc-L-thiocitrulline-otbu and other thiocitrulline derivatives highlights the importance of protecting groups in modulating solubility, cell permeability, and pharmacokinetic properties of these research compounds.

Biological Activity and Research Applications

Structure-Activity Relationships

Studies on derivatives of L-thiocitrulline have provided insights into structure-activity relationships within this class of compounds. The research indicates that certain modifications to the L-thiocitrulline structure can result in compounds with varying degrees of inhibitory activity against the three isoforms of nitric oxide synthase .

These findings support a proposed model of the L-arginine binding site of NOS and contribute to the understanding of molecular requirements for effective NOS inhibition . Such structure-activity information is valuable for the rational design of more selective inhibitors targeting specific NOS isoforms.

SupplierProduct NumberPackagingPrice (USD)
TRCB67140010 mg$165
Biosynth CarbosynthFB111254500 mg$205
Biosynth CarbosynthFB1112541 g$354
AK ScientificZ9723500 mg$326
American Custom ChemicalsAAA000559810 mg (95% purity)$465

This pricing information demonstrates the specialized nature of the compound and its primary application in research settings rather than large-scale industrial processes.

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